5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[1-(4-morpholinylmethyl)cyclopentyl]-
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Overview
Description
3-(4-METHOXYPHENYL)-N-{1-[(MORPHOLIN-4-YL)METHYL]CYCLOPENTYL}-12-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
One common synthetic route involves the use of Schiff base reduction, where the intermediate compounds are formed through the reaction of primary amines with aldehydes or ketones, followed by reduction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-{1-[(MORPHOLIN-4-YL)METHYL]CYCLOPENTYL}-12-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and morpholine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and morpholine-containing molecules. Compared to these, 3-(4-METHOXYPHENYL)-N-{1-[(MORPHOLIN-4-YL)METHYL]CYCLOPENTYL}-12-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds are:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H27N3O4 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(morpholin-4-ylmethyl)cyclopentyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-6-4-16(5-7-17)18-14-19(28-23-18)20(25)22-21(8-2-3-9-21)15-24-10-12-27-13-11-24/h4-7,14H,2-3,8-13,15H2,1H3,(H,22,25) |
InChI Key |
FSYUEBBZIZAXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3(CCCC3)CN4CCOCC4 |
Origin of Product |
United States |
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